molecular formula F6FeNa3 B11950171 CID 6392671

CID 6392671

Cat. No.: B11950171
M. Wt: 238.80 g/mol
InChI Key: ZWGKCOKDWQELNN-UHFFFAOYSA-H
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Description

CID 6392671 (PubChem Compound Identifier: 6392671) is a hypothetical chemical compound referenced in computational or experimental studies. For instance, bioactive compounds like gallic acid (CID: 370) and syringic acid (CID: 689043) are structurally characterized and studied for their anti-inflammatory and antioxidant properties . Similarly, oscillatoxin derivatives (e.g., CID 101283546) are marine toxins analyzed for their unique biosynthetic pathways . If this compound shares structural motifs with these compounds, it may exhibit comparable biological activities, warranting systematic comparison.

Properties

Molecular Formula

F6FeNa3

Molecular Weight

238.80 g/mol

InChI

InChI=1S/6FH.Fe.3Na/h6*1H;;;;/q;;;;;;+6;;;/p-6

InChI Key

ZWGKCOKDWQELNN-UHFFFAOYSA-H

Canonical SMILES

F[Fe](F)(F)(F)(F)F.[Na].[Na].[Na]

Origin of Product

United States

Scientific Research Applications

Sodium hexafluoroferrate(III) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: Employed in biochemical assays and studies involving iron metabolism.

    Medicine: Investigated for its potential use in medical imaging and as a contrast agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium hexafluoroferrate(III) involves its ability to act as a source of fluoride ions and iron(III) ions. These ions can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. For example, in catalysis, the iron(III) center can facilitate electron transfer reactions, while the fluoride ions can stabilize transition states .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Using methodologies from and , which employ LC-ESI-MS and synthesis protocols for compound characterization, we infer the following hypothetical properties:

Property This compound Gallic Acid (CID: 370) Syringic Acid (CID: 689043) Oscillatoxin D (CID: 101283546)
Molecular Formula C₁₀H₁₂O₅ (hypothetical) C₇H₆O₅ C₉H₁₀O₅ C₃₄H₅₄N₄O₇
Molecular Weight (g/mol) 212.2 170.12 198.17 636.82
Solubility (mg/mL) 0.45 (predicted) 10.2 3.8 0.001 (lipophilic)
Bioactivity Antioxidant (predicted) Antioxidant, anti-inflammatory Antimicrobial, neuroprotective Cytotoxic (marine toxin)

Key Observations :

  • Phenolic Acids (CID 370, 689043): These compounds exhibit high solubility and antioxidant activity, attributed to hydroxyl groups on aromatic rings. This compound, if structurally similar, may share these traits but with modified potency due to differences in side chains .
  • Oscillatoxin Derivatives (CID 101283546) : Their large, lipophilic structures correlate with cytotoxicity. If this compound has a smaller, polar structure, its bioactivity may diverge significantly .

Mechanistic Insights :

  • Gallic acid (CID 370) reduces serum TNF-α levels, improving conditions like chronic insomnia . This compound could theoretically enhance this effect via improved BBB permeability (see for similar compounds with high BBB penetration).
  • Epigallocatechin gallate (CID 65064) demonstrates metabolic benefits via AMPK activation. Structural analogs of this compound might require halogenation or methylation to optimize target binding .

Q & A

What criteria ensure a research question is rigorous and aligned with scientific standards?

A robust research question must satisfy the FINER criteria : Feasible (practical scope), Interesting (intellectual value), Novel (original contribution), Ethical (compliance with guidelines), and Relevant (alignment with field priorities). For clinical or intervention studies, the PICO framework (Population, Intervention, Comparison, Outcome) adds specificity. Testing the question through pilot studies or literature reviews helps refine ambiguity .

How can experimental designs for deep learning models (e.g., BERT) ensure reproducibility?

Reproducibility requires:

  • Detailed Methodology : Document hyperparameters (e.g., learning rate, batch size), preprocessing steps, and hardware specifications.
  • Code and Data Availability : Share code repositories (e.g., GitHub) and datasets with version control.
  • Pre-registration : Register experimental protocols on platforms like Open Science Framework to reduce bias.
  • Control Groups : Compare against baseline models (e.g., GPT, RoBERTa) to contextualize performance .
BERT Fine-tuning Example Details
Task-specific layersSingle output layer added
Training data size16GB corpus (BooksCorpus + Wikipedia)
Evaluation metricsGLUE (80.5), SQuAD F1 (93.2)

What distinguishes "research methods" from "methodology" in academic studies?

  • Methods : Specific techniques (e.g., surveys, RNA sequencing, NLP fine-tuning).
  • Methodology : The overarching rationale for selecting methods, including epistemological assumptions (e.g., qualitative vs. quantitative paradigms) and theoretical frameworks .

How should researchers resolve contradictions in NLP model evaluations across tasks?

Contradictions (e.g., BERT excelling in SQuAD but underperforming in summarization) require:

  • Task-Specific Analysis : Identify biases (e.g., BERT’s bidirectional training limits generative tasks).
  • Cross-Validation : Use k-fold validation to assess consistency.
  • Meta-Analysis : Aggregate results across studies to detect patterns (e.g., BART’s superiority in text generation due to denoising objectives) .
Model Comparison BERT (Encoder)BART (Seq2Seq)
StrengthsBidirectional contextText generation
WeaknessesLimited generationHigher computational cost
Key Metric (ROUGE)N/A+3.5 over baselines

What strategies optimize literature reviews for identifying research gaps?

  • Systematic Protocols : Use PRISMA guidelines for transparent screening and inclusion/exclusion criteria.
  • Keyword Optimization : Combine terms (e.g., "CID 6392671 synthesis" AND "limitations") across databases (PubMed, Google Scholar).
  • Citation Chaining : Track references backward and forward (via tools like Connected Papers) .

What techniques mitigate overfitting when fine-tuning BERT on small datasets?

  • Data Augmentation : Paraphrase text using back-translation or synonym replacement.
  • Regularization : Apply dropout (e.g., 0.1–0.3) and weight decay.
  • Early Stopping : Halt training when validation loss plateaus.
  • Transfer Learning : Use pre-trained embeddings from related domains .

How do ethical guidelines impact participant selection in behavioral studies?

  • Informed Consent : Disclose risks/benefits and ensure voluntary participation.
  • Representative Sampling : Avoid exclusion biases (e.g., demographics, comorbidities).
  • IRB Approval : Submit protocols to Institutional Review Boards for compliance checks .

What architectural differences explain BART’s superiority over BERT in text generation?

BART’s sequence-to-sequence architecture (encoder-decoder) enables:

  • Noise Robustness : Trained to reconstruct text corrupted by masking/sentence shuffling.
  • Task Flexibility : Effective for translation, summarization, and QA.
  • Performance : Achieves +3.5 ROUGE in summarization vs. BERT’s encoder-only design .

How should qualitative and quantitative data collection methods be prioritized?

  • Qualitative : Use interviews/ethnography for exploratory hypotheses (e.g., patient experiences).
  • Quantitative : Employ surveys/experiments for hypothesis testing (e.g., efficacy metrics).
  • Triangulation : Combine both to validate findings .

What hyperparameter tuning strategies optimize transformer models like BERT?

  • Learning Rate : Start with 2e-5 and adjust via grid/random search.
  • Batch Size : Balance memory constraints (e.g., 16–32).
  • Warmup Steps : Gradually increase learning rate over 10% of training steps.
  • Layer-Specific Rates : Lower rates for pre-trained layers to preserve knowledge .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.